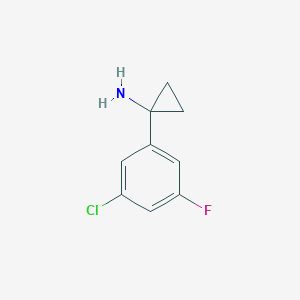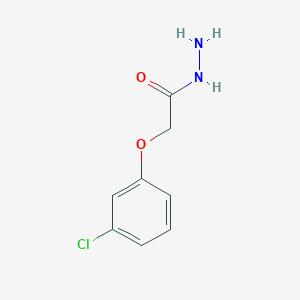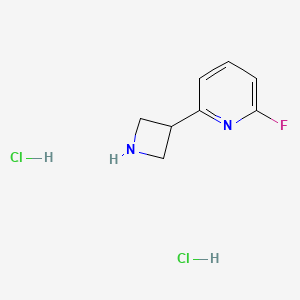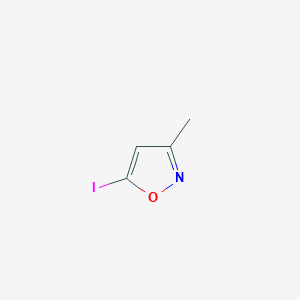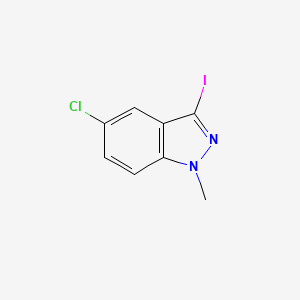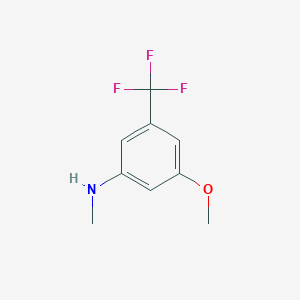
4-(m-Tolyl)-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(m-Tolyl)-1H-pyrazole” is a type of organic compound. The “m-Tolyl” part of the name indicates that it contains a tolyl group, which is a functional group related to toluene . The “1H-pyrazole” part of the name indicates that it contains a pyrazole group, which is a type of heterocyclic aromatic organic compound.
Synthesis Analysis
A study on the synthesis of related compounds, substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones, reported a convenient approach using morpholine as a catalyst . The structures of the synthesized molecules were confirmed by their spectral IR, 1H NMR, and 13C NMR data .Molecular Structure Analysis
While specific structural data for “this compound” was not found, information on a related compound, “4-(m-Tolyl)isoxazole”, was available . The molecular formula for this compound is C10H9NO .Chemical Reactions Analysis
In terms of chemical reactions, tolyl groups are often functionalized into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . A study on the synthesis of related compounds reported the use of morpholine as a catalyst .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Structural Analysis : The molecular structure of certain pyrazole derivatives, including those similar to 4-(m-Tolyl)-1H-pyrazole, has been analyzed in detail. For instance, a study by Abdel‐Aziz et al. (2012) examined the dihedral angles and planarity of the pyrazole ring in one such derivative (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
- Molecular Interactions : Adam et al. (2015) investigated the conformation and hydrogen bonding interactions in a related compound. The study highlighted how molecular interactions contribute to the stability and formation of sheets in the crystal structure (Adam, Samshuddin, Shruthi, Narayana, & Ameram, 2015).
Applications in Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Pyrazoline derivatives, closely related to this compound, have shown potential as corrosion inhibitors. Lgaz et al. (2018) demonstrated the effectiveness of such derivatives in protecting mild steel in acidic media, with high inhibition efficiency and adherence to Langmuir adsorption isotherm (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
DNA Binding and Antiproliferative Activities
- DNA Binding Studies : Research by Joseph Va et al. (2013) explored the DNA binding behavior of Cu(II) complexes of Schiff bases containing acyl pyrazolones, which are structurally related to this compound. These complexes showed the ability to bind to DNA via intercalation (Joseph Va, Vyas, Pandya, Gupta, & Jadeja, 2013).
- Antiproliferative Activity : A study by Pirol et al. (2014) synthesized novel amide derivatives of a compound similar to this compound and assessed their antiproliferative activities against various human cancer cell lines. One compound exhibited significant cytotoxic activity, indicating potential for cancer treatment (Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Spectroscopic Characterization and Quantum Chemical Studies
- Spectroscopic and Theoretical Investigations : Viveka et al. (2016) focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, relevant to this compound, providing insights into molecular structure and spectroscopy through various analytical techniques (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Safety and Hazards
Wirkmechanismus
Pyrazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are generally due to their interaction with various enzymes and receptors in the body, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its molecular size can all influence its pharmacokinetic properties .
Environmental factors can also influence the action, efficacy, and stability of pyrazoles. For example, factors such as pH, temperature, and the presence of other chemicals can affect the stability of the compound, its ability to interact with its targets, and its overall effectiveness .
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJJSIXCSAVHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260785-58-7 | |
| Record name | 4-(3-methylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)
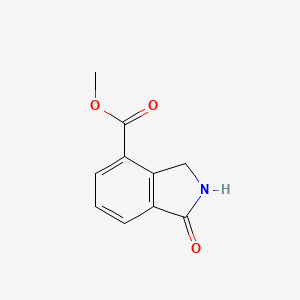
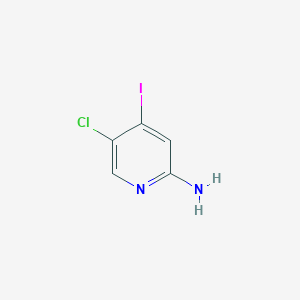
![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)

